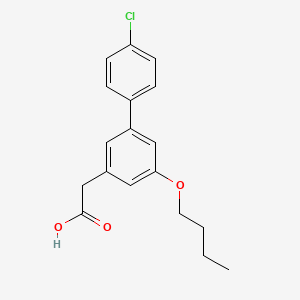

3-Biphenylacetic acid, 5-butoxy-4'-chloro-

Description

BenchChem offers high-quality 3-Biphenylacetic acid, 5-butoxy-4'-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Biphenylacetic acid, 5-butoxy-4'-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61888-62-8 |

|---|---|

Molecular Formula |

C18H19ClO3 |

Molecular Weight |

318.8 g/mol |

IUPAC Name |

2-[3-butoxy-5-(4-chlorophenyl)phenyl]acetic acid |

InChI |

InChI=1S/C18H19ClO3/c1-2-3-8-22-17-10-13(11-18(20)21)9-15(12-17)14-4-6-16(19)7-5-14/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,20,21) |

InChI Key |

CGHZWNKMFFEFGG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O |

Origin of Product |

United States |

Strategic Synthetic Methodologies and Advanced Chemical Transformations

Retrosynthetic Analysis of the 3-Biphenylacetic acid, 5-butoxy-4'-chloro- Scaffold

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 3-Biphenylacetic acid, 5-butoxy-4'-chloro-, the primary disconnection points are the C-C bond of the biphenyl (B1667301) system and the bond connecting the acetic acid side chain to the aromatic ring.

Primary Disconnections:

Biphenyl C-C Bond: The most logical disconnection is across the biphenyl C-C bond, leading to two substituted benzene (B151609) precursors. This approach is highly convergent and allows for the late-stage introduction of one of the aromatic rings, a common strategy in the synthesis of biaryl compounds. This disconnection suggests a cross-coupling reaction, such as the Suzuki-Miyaura coupling, as the key bond-forming step. The precursors would be a derivative of 3-bromo-5-butoxyphenylacetic acid and 4-chlorophenylboronic acid, or vice versa.

Acetic Acid Side Chain: Another key disconnection involves the acetic acid moiety. This can be retrosynthetically traced back to a variety of functional groups. For instance, the acetic acid can be derived from a corresponding benzyl (B1604629) cyanide via hydrolysis, or from a methyl ketone via the Willgerodt-Kindler reaction. wikipedia.org Alternatively, a one-carbon homologation of a benzoic acid derivative, such as through the Arndt-Eistert synthesis, could be envisioned. wikipedia.orgorganic-chemistry.org

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Precursor 1 | Precursor 2 | Synthetic Strategy |

| 3-Biphenylacetic acid, 5-butoxy-4'-chloro- | 3-Bromo-5-butoxyphenylacetic acid derivative | 4-Chlorophenylboronic acid | Suzuki-Miyaura Coupling |

| 3-Bromo-5-butoxyphenylacetic acid | 3-Bromo-5-butoxyacetophenone | Willgerodt-Kindler Reaction | |

| 3-Bromo-5-butoxyacetophenone | 1,3-Dibromo-5-butoxybenzene | Acetyl chloride | Friedel-Crafts Acylation |

This analysis highlights the importance of cross-coupling reactions and functional group interconversions in the synthesis of the target molecule.

Classical and Modern Synthetic Approaches to Biphenylacetic Acid Derivatization

The synthesis of 3-Biphenylacetic acid, 5-butoxy-4'-chloro- can be approached through a variety of classical and modern synthetic methods. These approaches often involve multi-step sequences that strategically build the molecule's complexity.

Multi-Step Organic Synthesis Routes from Precursors

A multi-step synthesis is essential for constructing the target molecule from simple starting materials. A representative synthetic route, based on the retrosynthetic analysis, would involve the following key transformations:

Preparation of the Butoxy Phenyl Ring: Starting from a readily available precursor like 3,5-dibromophenol, the butoxy group can be introduced via a Williamson ether synthesis.

Introduction of the Acetic Acid Precursor: A functional group that can be later converted to the acetic acid moiety needs to be installed. A Friedel-Crafts acylation to introduce an acetyl group is a viable option.

Biphenyl Formation: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, would be employed to form the biphenyl core.

Conversion to the Acetic Acid: The previously introduced functional group is then converted to the final acetic acid side chain.

This multi-step approach allows for the controlled and sequential introduction of the required functional groups.

Friedel-Crafts Acylation Strategies in Biphenyl Functionalization

Friedel-Crafts acylation is a fundamental reaction for introducing acyl groups onto aromatic rings. organic-chemistry.org In the context of synthesizing the target molecule, Friedel-Crafts acylation can be used to introduce an acetyl group, which can then be transformed into the acetic acid side chain.

A possible application would be the acylation of a 1-bromo-3-butoxybenzene (B573283) derivative. The directing effects of the bromo and butoxy groups would need to be carefully considered to achieve the desired regioselectivity. The butoxy group is an ortho-, para-director, while the bromo group is also an ortho-, para-director, but deactivating. The position of acylation would be influenced by the steric hindrance and the electronic nature of these substituents. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required for this transformation. google.com

Table of Potential Friedel-Crafts Reactions:

| Substrate | Acylating Agent | Catalyst | Potential Product |

| 1-Bromo-3-butoxybenzene | Acetyl chloride | AlCl₃ | 1-(2-Bromo-4-butoxyphenyl)ethanone and 1-(4-Bromo-2-butoxyphenyl)ethanone |

| 1,3-Dibromo-5-butoxybenzene | Acetyl chloride | AlCl₃ | 1-(2,4-Dibromo-6-butoxyphenyl)ethanone |

Cross-Coupling Reactions: Suzuki-Miyaura Approaches and Analogues

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the formation of C-C bonds between aryl groups, making it ideal for the synthesis of the biphenyl core of the target molecule. tcichemicals.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

A plausible Suzuki-Miyaura coupling for the synthesis of 3-Biphenylacetic acid, 5-butoxy-4'-chloro- would involve the reaction of a 3-bromo-5-butoxyphenylacetic acid ester with 4-chlorophenylboronic acid. The ester group would serve as a protecting group for the carboxylic acid, which could otherwise interfere with the reaction.

Key Components of a Suzuki-Miyaura Reaction for this Synthesis:

| Component | Example |

| Aryl Halide | Methyl 2-(3-bromo-5-butoxyphenyl)acetate |

| Organoboron Reagent | 4-Chlorophenylboronic acid |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Base | Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) |

| Solvent | Toluene/Ethanol/Water mixture |

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving a high yield of the desired biphenyl product.

Directed Functionalization and Site-Specific Substitution Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. strath.ac.uk This technique utilizes a directing group to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a nucleophilic site that can react with various electrophiles.

While not the most direct route for the primary biphenyl bond formation in this case, DoM could be employed for the introduction of the acetic acid precursor or other functional groups in a site-specific manner on one of the precursor rings. For example, a directing group such as an amide or a methoxymethyl ether on the butoxy-substituted ring could be used to direct lithiation to a specific position, which could then be reacted with a suitable electrophile to build the acetic acid side chain or a precursor to it.

Esterification and Rearrangement Reactions in Derivatization

Esterification:

Esterification is a crucial reaction in this synthetic scheme, primarily for the protection of the carboxylic acid group during other transformations, such as the Suzuki-Miyaura coupling. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.commasterorganicchemistry.com

Rearrangement Reactions:

Rearrangement reactions can offer alternative pathways to introduce the acetic acid moiety.

Arndt-Eistert Homologation: This reaction sequence converts a carboxylic acid to its next higher homologue. wikipedia.orgorganic-chemistry.org If a 4'-chloro-5-butoxy-[1,1'-biphenyl]-3-carboxylic acid were available, the Arndt-Eistert reaction could be used to extend the carbon chain and form the desired acetic acid derivative. The process involves the formation of a diazoketone followed by a Wolff rearrangement. nrochemistry.com

Willgerodt-Kindler Reaction: This reaction transforms an aryl alkyl ketone into a terminal amide or thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. wikipedia.org For instance, a 3-acetyl-4'-chloro-5-butoxybiphenyl precursor could be subjected to the Willgerodt-Kindler reaction conditions (sulfur and an amine like morpholine) to generate the thiomorpholide, followed by hydrolysis to yield 3-Biphenylacetic acid, 5-butoxy-4'-chloro-. thieme-connect.de

These rearrangement reactions provide powerful, albeit sometimes challenging, alternatives for constructing the acetic acid side chain.

Optimization of Reaction Conditions for Yield and Selectivity

Catalyst and Ligand Selection: The palladium source and its associated ligand are paramount for an efficient Suzuki-Miyaura coupling. A variety of palladium catalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are commonly employed. researchgate.net The choice of ligand can significantly impact the stability and activity of the catalyst, with phosphine-based ligands like triphenylphosphine (B44618) (PPh₃) being frequently used. For sterically hindered substrates, more specialized and bulky ligands may be necessary to promote efficient coupling. rsc.org

Base and Solvent Effects: The selection of an appropriate base is critical for the transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are often utilized. The strength and solubility of the base can influence the reaction rate and yield. The solvent system must be capable of dissolving the reactants and the catalyst complex. Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, and aqueous mixtures with these organic solvents. researchgate.netnih.govacs.org

Temperature and Reaction Time: The reaction temperature is a key parameter that affects the rate of reaction. Typically, Suzuki-Miyaura couplings are conducted at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts. The reaction time must be sufficient to allow for complete conversion of the starting materials.

The following interactive data table summarizes the impact of various reaction conditions on the yield and selectivity of a generalized Suzuki-Miyaura coupling, based on findings from related literature. This provides a framework for the systematic optimization of the synthesis of 3-Biphenylacetic acid, 5-butoxy-4'-chloro-.

| Parameter | Variation | Effect on Yield | Effect on Selectivity |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | High yields often observed with appropriate ligand. | Ligand choice can minimize side products. |

| Ligand | PPh₃, Buchwald ligands | Bulky ligands can improve yield for hindered substrates. | Can prevent homo-coupling. |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | Stronger, non-coordinating bases can be beneficial. | Can influence the rate of desired coupling over side reactions. |

| Solvent | Toluene, Dioxane, Toluene/Water | Solvent polarity and miscibility affect reaction kinetics. | Can impact the solubility of reactants and catalyst. |

| Temperature | 60-120 °C | Higher temperatures generally increase reaction rate. | Optimal temperature minimizes decomposition. |

Considerations for Research-Scale Synthesis and Purification

The synthesis of 3-Biphenylacetic acid, 5-butoxy-4'-chloro- on a research scale requires careful attention to experimental setup, monitoring of the reaction progress, and effective purification of the final product.

Reaction Setup and Monitoring: A typical research-scale synthesis would be conducted in a round-bottom flask equipped with a condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reactants. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of starting materials and the formation of the product.

Work-up and Initial Purification: Upon completion of the reaction, a standard aqueous work-up is typically performed. This involves partitioning the reaction mixture between an organic solvent and an aqueous solution to remove inorganic salts and water-soluble impurities. The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude product.

Final Purification: The final purification of the crude 3-Biphenylacetic acid, 5-butoxy-4'-chloro- is crucial to obtain a product of high purity. Several techniques can be employed, with the choice depending on the nature of the impurities.

Recrystallization: As the target compound is a carboxylic acid, recrystallization is a highly effective purification method. google.comrochester.eduillinois.edu A suitable solvent or solvent mixture is chosen in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. This allows for the formation of pure crystals of the product upon cooling, while impurities remain in the mother liquor.

Column Chromatography: For more challenging separations, column chromatography is a powerful tool. studylib.netmdpi.com A stationary phase, such as silica (B1680970) gel, is used to separate the components of the crude mixture based on their differential adsorption. A suitable eluent system is selected to achieve optimal separation of the desired product from any byproducts or unreacted starting materials. Biphenyl stationary phases can also offer unique selectivity for the purification of biphenyl compounds. chromatographyonline.comrestek.com

The purity of the final product can be assessed using analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Advanced Spectroscopic Characterization and Elucidation of Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom.

For 3-Biphenylacetic acid, 5-butoxy-4'-chloro-, the ¹H NMR spectrum would reveal distinct signals corresponding to the protons in the butoxy group, the aromatic rings, and the acetic acid moiety. The integration of these signals would confirm the number of protons in each unique environment. Furthermore, the splitting patterns (multiplicity) of the signals, governed by spin-spin coupling, would elucidate the connectivity between neighboring protons.

The ¹³C NMR spectrum would complement this information by identifying all unique carbon environments within the molecule. The chemical shifts of the carbon signals would indicate the type of carbon atom (e.g., aromatic, aliphatic, carbonyl), providing further confirmation of the molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Biphenylacetic acid, 5-butoxy-4'-chloro- (Note: These are predicted values and may differ from experimental results.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Butoxy CH₃ | 0.9 - 1.0 | Triplet |

| Butoxy CH₂ | 1.4 - 1.6 | Multiplet |

| Butoxy CH₂ | 1.7 - 1.9 | Multiplet |

| Butoxy OCH₂ | 3.9 - 4.1 | Triplet |

| Acetic Acid CH₂ | 3.6 - 3.8 | Singlet |

| Aromatic CH | 6.8 - 7.6 | Multiplets |

| Carboxylic Acid OH | 10.0 - 12.0 | Singlet (broad) |

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Biphenylacetic acid, 5-butoxy-4'-chloro- (Note: These are predicted values and may differ from experimental results.)

| Carbon | Predicted Chemical Shift (ppm) |

| Butoxy CH₃ | 13 - 15 |

| Butoxy CH₂ | 19 - 21 |

| Butoxy CH₂ | 30 - 32 |

| Butoxy OCH₂ | 67 - 69 |

| Acetic Acid CH₂ | 40 - 42 |

| Aromatic C | 114 - 158 |

| Carbonyl C=O | 175 - 178 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For 3-Biphenylacetic acid, 5-butoxy-4'-chloro-, the mass spectrum would exhibit a molecular ion peak corresponding to its exact molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the M and M+2 peaks.

Furthermore, the fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, would provide valuable structural information. Key fragmentation pathways would likely involve the loss of the butoxy group, the carboxylic acid group, and cleavage of the biphenyl (B1667301) linkage.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of 3-Biphenylacetic acid, 5-butoxy-4'-chloro- would display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretches of the ether and carboxylic acid, and the C-H stretches of the aromatic and aliphatic portions of the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The biphenyl system in the compound would give rise to characteristic absorption bands in the UV region of the electromagnetic spectrum. The position and intensity of these bands can be influenced by the substituents on the aromatic rings.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| C=O (Carbonyl) | 1700 - 1725 |

| C=C (Aromatic) | 1450 - 1600 |

| C-O (Ether & Acid) | 1000 - 1300 |

| C-Cl | 600 - 800 |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a premier chromatographic technique used to separate, identify, and quantify each component in a mixture. For 3-Biphenylacetic acid, 5-butoxy-4'-chloro-, HPLC would be an essential tool for assessing its purity. By employing a suitable stationary phase and mobile phase, a sharp, single peak in the chromatogram would indicate a high degree of purity. The retention time of this peak under specific chromatographic conditions would be a characteristic identifier for the compound. Furthermore, HPLC can be utilized for the preparative isolation and purification of the compound from a reaction mixture or a natural source.

Computational and Theoretical Investigations of Molecular Properties

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Detailed quantum chemical calculations, such as Density Functional Theory (DFT) or Hartree-Fock (HF) methods, are necessary to elucidate the electronic structure of 3-Biphenylacetic acid, 5-butoxy-4'-chloro-. Such studies would typically yield crucial data points including, but not limited to:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.

Electron Distribution: Analysis of Mulliken charges or Natural Bond Orbitals (NBO) to understand charge distribution across the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution, which are key indicators of chemical reactivity.

Molecular Electrostatic Potential (MEP) Maps: Visualization of electron density to predict sites for electrophilic and nucleophilic attack.

Without published research, specific values for these parameters for 3-Biphenylacetic acid, 5-butoxy-4'-chloro- cannot be provided.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. For 3-Biphenylacetic acid, 5-butoxy-4'-chloro-, MD simulations would be instrumental in:

Conformational Landscape: Identifying the various stable conformations (rotamers) of the molecule, particularly concerning the rotation around the biphenyl (B1667301) bond and the flexibility of the butoxy and acetic acid side chains.

Solvent Effects: Simulating the molecule in different solvent environments to understand how intermolecular interactions with solvent molecules influence its structure and behavior.

Intermolecular Interactions: Predicting how molecules of 3-Biphenylacetic acid, 5-butoxy-4'-chloro- might interact with each other in a condensed phase, identifying potential hydrogen bonding or π-stacking interactions.

Specific data on the conformational preferences or interaction energies for this compound are not available in existing literature.

Structure-Property Relationship Studies through Computational Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate a molecule's structural features with its biological activity or physical properties. For 3-Biphenylacetic acid, 5-butoxy-4'-chloro-, such studies would involve:

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., topological, electronic, steric) from the molecule's calculated structure.

Model Building: Using statistical methods to build a mathematical model that links these descriptors to a specific property (e.g., solubility, binding affinity to a receptor).

No published QSAR or QSPR studies specifically including or focusing on 3-Biphenylacetic acid, 5-butoxy-4'-chloro- were found.

Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic signatures, which can then be compared with experimental data for validation. For the target compound, this would include:

NMR Spectroscopy: Calculation of 1H and 13C NMR chemical shifts to aid in the interpretation of experimental spectra.

Vibrational Spectroscopy: Prediction of infrared (IR) and Raman spectra by calculating vibrational frequencies. This helps in assigning experimental peaks to specific molecular vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations to predict electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum.

A search for either predicted or experimental spectroscopic data detailed enough for a comparative analysis for 3-Biphenylacetic acid, 5-butoxy-4'-chloro- was unsuccessful.

Mechanistic Studies of Chemical Reactivity and Molecular Interactions

Elucidation of Reaction Mechanisms in Synthetic Pathways

While specific, detailed synthetic procedures for "3-Biphenylacetic acid, 5-butoxy-4'-chloro-" are not extensively documented in publicly available literature, a plausible synthetic route can be postulated based on established organometallic cross-coupling reactions and functional group manipulations. A common and versatile method for constructing the biphenyl (B1667301) core is the Suzuki coupling reaction.

Proposed Synthetic Pathway:

A potential synthesis could involve the Suzuki coupling of two key intermediates: a boronic acid derivative of one phenyl ring and a halide derivative of the other. For instance, (5-butoxy-3-carboxymethylphenyl)boronic acid could be coupled with 1-chloro-4-iodobenzene. The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like sodium carbonate.

The mechanism of the Suzuki coupling involves a catalytic cycle:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 1-chloro-4-iodobenzene) to form an organopalladium(II) complex.

Transmetalation: The organopalladium(II) complex then reacts with the boronic acid derivative in the presence of a base. The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center are then eliminated as the biphenyl product, regenerating the palladium(0) catalyst, which can then participate in another catalytic cycle.

Following the formation of the biphenyl core, the acetic acid moiety might be introduced or modified. For example, if the starting material contained a methyl ester, a final hydrolysis step would be required to yield the carboxylic acid.

Investigation of Chemical Stability in Diverse Physicochemical Environments

The biphenyl scaffold and the butoxy ether linkage are generally chemically robust and resistant to degradation under mild conditions. The primary points of potential instability are the carboxylic acid group and the carbon-chlorine bond.

pH and Hydrolytic Stability: The carboxylic acid moiety will exist in its protonated form at low pH and as a carboxylate anion at higher pH. The molecule's solubility is expected to be significantly influenced by pH. While the ester precursor would be susceptible to hydrolysis, the final carboxylic acid is stable against hydrolysis.

Thermal Stability: The compound is expected to be reasonably stable at ambient and moderately elevated temperatures. At very high temperatures, decarboxylation of the acetic acid group could occur. The melting point of a related compound, 4-biphenylacetic acid, is in the range of 159-160 °C, suggesting a relatively high thermal stability for the solid form. sigmaaldrich.com

Photostability: Aromatic compounds, particularly those with halogen substituents, can be susceptible to photodecomposition. The carbon-chlorine bond can undergo homolytic cleavage upon exposure to ultraviolet radiation, potentially leading to the formation of radical species and subsequent degradation products. The presence of the electron-donating butoxy group and the biphenyl system may influence the molecule's UV absorption and, consequently, its photostability.

Oxidative Stability: The ether linkage of the butoxy group could be susceptible to oxidation under harsh oxidative conditions, potentially leading to cleavage of the butyl chain. The aromatic rings are generally stable to oxidation, but strong oxidizing agents could lead to their degradation.

General Principles of Chemical Ligand-Target System Interactions (without clinical or therapeutic context)

The interaction of "3-Biphenylacetic acid, 5-butoxy-4'-chloro-" with a target system, such as a protein or enzyme, is governed by a combination of non-covalent interactions. the-eye.eu The specific nature and strength of these interactions are determined by the three-dimensional arrangement of the ligand's functional groups and the complementary features of the target's binding site.

Key potential interactions include:

Hydrophobic Interactions: The biphenyl core and the butyl chain of the butoxy group present a significant nonpolar surface area, which can engage in favorable hydrophobic interactions with nonpolar regions of a binding pocket.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It can form strong hydrogen bonds with suitable donor/acceptor groups on a target, such as the side chains of amino acids like serine, threonine, tyrosine, histidine, and arginine.

Ionic Interactions: At physiological pH, the carboxylic acid will be deprotonated to a carboxylate anion, which can form strong ionic interactions (salt bridges) with positively charged residues like lysine and arginine.

Halogen Bonding: The chlorine atom on the 4'-position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the binding site. hama-univ.edu.sy The strength of this interaction depends on the electrostatic potential of the chlorine atom and the nature of the acceptor. chemrxiv.org

π-π Stacking: The aromatic rings of the biphenyl system can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target protein.

Structural Determinants Influencing Interaction Modalities

The three-dimensional structure of "3-Biphenylacetic acid, 5-butoxy-4'-chloro-" plays a critical role in how it presents its functional groups for interaction.

Flexibility: The acetic acid side chain and the butoxy group possess conformational flexibility. The rotation around the single bonds allows these groups to adopt various orientations to optimize their interactions within a binding pocket. The flexibility of the butoxy chain, for example, allows it to adapt to the shape of a hydrophobic pocket.

Effect of Substituents on Molecular Interactions

The substituents on the biphenylacetic acid scaffold—the 5-butoxy group and the 4'-chloro group—have a profound impact on the molecule's electronic properties and steric profile, which in turn influences its molecular interactions.

Butoxy Group:

Electronic Effect: The butoxy group is an electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic ring. This increases the electron density of the phenyl ring to which it is attached, potentially influencing its ability to participate in π-π stacking and cation-π interactions.

Steric and Hydrophobic Effect: The butyl chain adds significant bulk and hydrophobicity to the molecule. This can enhance binding to hydrophobic pockets through the hydrophobic effect, where the release of ordered water molecules from the nonpolar surfaces of the ligand and the binding site provides a favorable entropic contribution to the binding free energy.

Chloro Group:

Electronic Effect: The chlorine atom is an electronegative and electron-withdrawing group through its inductive effect. byjus.com It can also participate in weak resonance donation. The presence of the chloro group alters the electron distribution in the adjacent phenyl ring, which can modulate its interactions. nih.gov

Halogen Bonding: As mentioned, the chlorine atom can participate in halogen bonding, a directional non-covalent interaction with a nucleophilic partner. This can provide additional binding affinity and specificity.

Analytical Methodologies for Detection and Quantification in Research Contexts

Development of Robust Analytical Protocols for Compound Characterization

The development of analytical protocols for a novel compound like 3-Biphenylacetic acid, 5-butoxy-4'-chloro- is a systematic process that ensures the reliability and reproducibility of analytical data. registech.comchromatographyonline.com This process begins with the initial characterization of the compound to understand its physicochemical properties, such as solubility and stability. registech.com These properties are crucial in selecting the appropriate analytical techniques and sample preparation procedures. registech.comamericanpharmaceuticalreview.com

A key objective is the development of a stability-indicating method, which is an analytical procedure capable of accurately measuring the active compound without interference from degradation products, process impurities, or other potential contaminants. chromatographyonline.com The development of such methods often involves a collaborative effort between analytical and synthetic chemists to ensure that the analytical techniques are suitable for monitoring the compound's synthesis and stability. digitellinc.comregistech.com The entire process is guided by a holistic approach to maximize the success of method development and provide feedback on the manufacturing process. registech.com

Table 1: Key Stages in Analytical Protocol Development

| Stage | Description | Key Considerations |

|---|---|---|

| Characterization | Assessment of the drug substance's physical and chemical properties. | Solubility, stability, presence of impurities (organic, inorganic, residual solvents). registech.com |

| Method Selection | Choosing the appropriate analytical techniques based on the compound's properties. | Review of existing methods for similar compounds, evaluation of detector compatibility. registech.com |

| Method Development & Optimization | Fine-tuning the selected analytical methods to achieve the desired performance. | Optimization of mobile phase, column type, temperature, and detector settings. ijpsjournal.com |

| Method Validation | Proving that the analytical method is suitable for its intended purpose. | Adherence to regulatory guidelines (e.g., ICH Q2(R1)), assessment of accuracy, precision, linearity, and robustness. ijpsjournal.com |

High-Performance Liquid Chromatography (HPLC) Methodologies for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of non-volatile and thermally unstable compounds, making it well-suited for the analysis of 3-Biphenylacetic acid, 5-butoxy-4'-chloro-. chromatographyonline.comamericanpharmaceuticalreview.com A reversed-phase HPLC (RP-HPLC) method would likely be the preferred approach due to the compound's expected hydrophobicity. scielo.brnih.gov

In a typical RP-HPLC setup for a biphenyl (B1667301) derivative, a C18 or a biphenyl stationary phase column could be employed. nih.govnih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small percentage of an acid like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. scielo.brnih.gov Gradient elution, where the composition of the mobile phase is changed during the analysis, would be beneficial for resolving the target compound from any impurities. americanpharmaceuticalreview.com Detection is commonly achieved using a Photo Diode Array (PDA) or a UV-Vis detector set at a wavelength where the biphenyl chromophore exhibits strong absorbance. nih.gov

Method validation according to International Conference on Harmonisation (ICH) guidelines would be essential to ensure the method's linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Table 2: Illustrative HPLC Method Parameters for 3-Biphenylacetic acid, 5-butoxy-4'-chloro-

| Parameter | Exemplary Condition | Rationale |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for hydrophobic compounds like biphenyls. nih.gov |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile | Common mobile phase for RP-HPLC of acidic compounds, providing good peak shape. nih.gov |

| Gradient | 50% B to 95% B over 20 minutes | Allows for the elution of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm | Biphenyl systems typically show strong absorbance around this wavelength. scielo.br |

| Injection Volume | 10 µL | A common injection volume for analytical HPLC. |

Mass Spectrometry-Based Analytical Techniques for Trace Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. When coupled with a separation technique like HPLC (LC-MS) or gas chromatography (GC-MS), it becomes a highly sensitive and selective tool for trace analysis. acs.orgdocumentsdelivered.com

For 3-Biphenylacetic acid, 5-butoxy-4'-chloro-, LC-MS would be particularly useful for identifying and quantifying the compound in complex matrices. The presence of a chlorine atom in the molecule would result in a characteristic isotopic pattern in the mass spectrum, with two peaks (M+ and M+2) in an approximate 3:1 ratio, which is a definitive indicator of a single chlorine atom. libretexts.org High-resolution mass spectrometry (HRMS) could be used to determine the exact mass of the molecular ion, further confirming the elemental composition.

Fragmentation patterns observed in the mass spectrum, particularly from tandem mass spectrometry (MS/MS), can provide valuable structural information. For halogenated aromatic compounds, characteristic fragmentation often involves the loss of the halogen atom or cleavage of side chains. acs.org

Table 3: Expected Mass Spectrometric Data for 3-Biphenylacetic acid, 5-butoxy-4'-chloro-

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| Molecular Formula | C18H19ClO3 | |

| Molecular Weight | ~334.8 g/mol | |

| [M]+ Isotopic Pattern | Peaks at m/z ~334 and ~336 | Confirms the presence of one chlorine atom due to the 35Cl and 37Cl isotopes. libretexts.org |

| High-Resolution Mass | A precise mass measurement | Confirms the elemental composition with high accuracy. |

| Major Fragment Ions | Loss of the butoxy group, loss of the acetic acid side chain, loss of chlorine. | Provides structural information and can be used for quantification in selected reaction monitoring (SRM). acs.org |

Spectrophotometric and Spectrofluorometric Approaches for Detection

UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantification of compounds that contain chromophores. The biphenyl ring system in 3-Biphenylacetic acid, 5-butoxy-4'-chloro- is expected to exhibit significant UV absorbance. acs.orgacs.org A UV spectrum of the compound would be recorded to determine the wavelength of maximum absorbance (λmax). This λmax would then be used for quantification based on the Beer-Lambert law. While less selective than HPLC, UV spectrophotometry can be a rapid and cost-effective method for determining the concentration of the pure compound in solution. nih.gov

Spectrofluorometry, while potentially more sensitive than spectrophotometry, is only applicable if the compound is fluorescent. Many aromatic compounds exhibit fluorescence, and this property would need to be experimentally determined for 3-Biphenylacetic acid, 5-butoxy-4'-chloro-. If fluorescent, a method could be developed by determining the optimal excitation and emission wavelengths.

Table 4: Hypothetical Spectroscopic Properties for 3-Biphenylacetic acid, 5-butoxy-4'-chloro-

| Technique | Parameter | Illustrative Value | Application |

|---|---|---|---|

| UV-Vis Spectrophotometry | λmax | ~250-260 nm | Rapid quantification of the pure compound in a non-absorbing solvent. acs.org |

| Molar Absorptivity (ε) | To be determined experimentally | A constant used in the Beer-Lambert equation for concentration determination. | |

| Spectrofluorometry | Excitation λmax | To be determined experimentally | Wavelength of light used to excite the molecule. |

Table of Compound Names

| Compound Name |

|---|

| 3-Biphenylacetic acid, 5-butoxy-4'-chloro- |

| Acetonitrile |

| Trifluoroacetic acid |

Exploration of Non Biological and Non Clinical Applications

Utility as Synthetic Building Blocks and Intermediates in Organic Synthesis

Biphenyl (B1667301) derivatives are recognized as crucial intermediates for the synthesis of a wide variety of organic molecules, including pharmaceuticals, agricultural products, and materials for organic light-emitting diodes (OLEDs). The structural framework of 3-Biphenylacetic acid, 5-butoxy-4'-chloro- offers several reactive sites that can be exploited for further chemical transformations. The carboxylic acid group is a versatile functional handle for esterification, amidation, and other coupling reactions.

The biphenyl scaffold itself can be synthesized through methods like the Suzuki-Miyaura coupling, which joins substituted boronic acids with aryl halides. This approach allows for the controlled construction of complex biphenyl structures. Once formed, the biphenyl rings can undergo electrophilic substitution reactions, similar to benzene (B151609), allowing for the introduction of additional functional groups. This adaptability makes biphenyl compounds, including 3-Biphenylacetic acid, 5-butoxy-4'-chloro-, valuable starting materials for creating a library of new molecules with potentially unique properties.

Potential in Material Science and Polymer Chemistry

The rigid, rod-like structure of the biphenyl unit in 3-Biphenylacetic acid, 5-butoxy-4'-chloro- is a key feature that suggests its potential in material science, particularly in the development of liquid crystals. The shape of biphenyl molecules allows them to align in ordered phases, a fundamental characteristic of liquid crystalline materials. The presence of terminal groups, such as the butoxy and chloro substituents, can influence the mesomorphic properties, including the temperature range of the liquid crystal phases.

Furthermore, the carboxylic acid functionality opens avenues for incorporating this molecule into polymeric structures. Through polymerization reactions, it could be integrated into the main chain or as a pendant group on a polymer backbone. Such functional polymers could exhibit tailored properties, such as specific thermal behavior or responsiveness to external stimuli, making them suitable for advanced applications. For instance, polymers containing biphenyl units are explored for their potential in creating biocompatible and biodegradable materials.

Research in Agrochemical Innovation and Plant Biology Applications

The structural similarity of 3-Biphenylacetic acid, 5-butoxy-4'-chloro- to known plant growth regulators and antifungal agents suggests its potential for agrochemical applications.

In Vitro Studies on Pathogen Growth Modulation

While specific studies on the antifungal activity of 3-Biphenylacetic acid, 5-butoxy-4'-chloro- are not extensively documented, the broader class of biphenyl compounds and other phytochemicals have demonstrated efficacy against various plant pathogens. Research into botanical fungicides has shown that plant extracts containing diverse chemical compounds can inhibit the mycelial growth of pathogenic fungi. The investigation of synthetic compounds like 3-Biphenylacetic acid, 5-butoxy-4'-chloro- in in vitro assays against common plant pathogens could reveal potential fungistatic or fungicidal properties. Such studies are crucial for the development of new, effective, and potentially more environmentally benign fungicides.

Investigations into Auxin-Like Activity in Plant Growth Regulation

Phenylacetic acid (PAA) is a naturally occurring auxin in plants that plays a role in various growth and development processes, particularly in root development. nih.gov The structural resemblance of 3-Biphenylacetic acid, 5-butoxy-4'-chloro- to PAA suggests that it may exhibit auxin-like activity. Exogenous application of auxins and their analogs can influence root elongation, with the specific effect often depending on the concentration. researchgate.net Studies on related compounds, such as 3,4-dichlorophenylacetic acid, have shown auxin-like activity, promoting the elongation of coleoptile segments and the generation of adventitious roots. researchgate.net Investigating the effect of 3-Biphenylacetic acid, 5-butoxy-4'-chloro- on plant root systems could determine its potential as a plant growth regulator, either to promote or inhibit root growth as needed for different agricultural purposes.

| Plant Process | Potential Effect of Auxin-Like Compounds |

| Root Elongation | Promotion or inhibition depending on concentration |

| Adventitious Root Formation | Promotion |

| Lateral Root Development | Promotion |

| Coleoptile Elongation | Promotion |

Catalytic Roles or Modulators in Diverse Chemical Processes

Currently, there is a lack of specific research detailing the catalytic roles or modulatory effects of 3-Biphenylacetic acid, 5-butoxy-4'-chloro- in chemical processes. However, the presence of the carboxylic acid group and the aromatic rings suggests potential for coordination with metal centers, which could lead to catalytic activity. Further research would be necessary to explore this possibility.

Advanced Derivatization Strategies for Functional Materials and Chemical Probes

The carboxylic acid group of 3-Biphenylacetic acid, 5-butoxy-4'-chloro- is a prime target for derivatization to create functional materials and chemical probes. Standard organic chemistry techniques can be used to convert the carboxylic acid into esters, amides, or other functional groups. thermofisher.com This allows for the attachment of fluorescent tags, affinity labels, or other reporter molecules, transforming the original compound into a chemical probe for studying biological systems or for use in analytical applications.

Furthermore, derivatization can be employed to attach the molecule to solid supports, such as polymer resins. This is a key strategy in solid-phase organic synthesis, enabling the efficient production of libraries of related compounds for screening and discovery of new materials with desired properties.

Future Research Trajectories and Unanswered Questions

Emerging Synthetic Paradigms for Complex Biphenylacetic Acid Derivatives

The synthesis of complex biphenylacetic acid derivatives like 3-Biphenylacetic acid, 5-butoxy-4'-chloro- traditionally relies on classical methods such as Suzuki-Miyaura cross-coupling reactions. ajgreenchem.com However, emerging synthetic paradigms offer new avenues for more efficient and versatile production. Future research is likely to focus on the development of novel catalytic systems that can facilitate the synthesis of this and related compounds with greater precision and in higher yields.

One promising area of investigation is the use of palladium-catalyzed cross-coupling reactions with novel phosphine (B1218219) ligands that can enhance the efficiency of the coupling between the two phenyl rings. ajgreenchem.com Additionally, C-H activation strategies are emerging as a powerful tool for the direct functionalization of aromatic rings, potentially offering a more atom-economical approach to the synthesis of 3-Biphenylacetic acid, 5-butoxy-4'-chloro-. Research into multi-step syntheses that build the complex aromatic backbone from commercially available starting materials is also an active area. mdpi.com

A key challenge in the synthesis of such molecules is the often-poor solubility of intermediates in common polar media due to their large aromatic structures. mdpi.com Future synthetic strategies will need to address this challenge, perhaps through the use of novel solvent systems or flow chemistry techniques.

Advanced Computational Modeling Challenges for Predictive Design

Computational modeling is an indispensable tool in modern chemistry for predicting the properties and behavior of molecules. For a compound like 3-Biphenylacetic acid, 5-butoxy-4'-chloro-, advanced computational modeling presents both opportunities and challenges. The predictive design of new derivatives with tailored properties will require sophisticated computational approaches that can accurately model the molecule's conformational flexibility, electronic properties, and interactions with biological targets or materials.

Future computational studies will also need to address the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to guide the design of safer and more effective molecules. Molecular docking simulations can be employed to study the binding patterns and affinities of these derivatives to various biological targets.

Unexplored Non-Clinical Application Domains and Their Chemical Foundations

While biphenylacetic acid derivatives are well-known for their anti-inflammatory properties, there are numerous unexplored non-clinical application domains for 3-Biphenylacetic acid, 5-butoxy-4'-chloro- that are rooted in its chemical structure. The biphenyl (B1667301) scaffold is a crucial foundation in materials science, finding applications in organic light-emitting diodes (OLEDs) and liquid crystals. ajgreenchem.com The specific substitution pattern of 3-Biphenylacetic acid, 5-butoxy-4'-chloro- may impart unique photophysical or liquid crystalline properties that warrant investigation.

The presence of the butoxy group enhances the molecule's lipophilicity, which could be advantageous in applications requiring solubility in non-polar media. The chloro-substituent, on the other hand, can influence the electronic properties of the molecule and provide a site for further chemical modification. Research into the potential of this compound as a building block for novel polymers or as a component in advanced materials is a promising avenue for future exploration.

Furthermore, the carboxylic acid group can serve as a handle for conjugation to other molecules, opening up possibilities for its use in the development of chemical probes or functionalized surfaces. The hydrophilicity and polarity conferred by the carboxylic acid can also influence the bioavailability of related compounds. ajgreenchem.com

Methodological Advancements in Characterization and Analytical Techniques

The robust characterization of 3-Biphenylacetic acid, 5-butoxy-4'-chloro- and its derivatives is crucial for ensuring their quality and purity. While standard analytical techniques such as NMR, mass spectrometry, and chromatography are routinely used, advancements in these methodologies can provide deeper insights into the molecule's structure and properties.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of such compounds. americanpharmaceuticalreview.com Future research may focus on the development of novel stationary phases and mobile phase compositions to achieve better separation of closely related impurities. The coupling of HPLC with mass spectrometry (LC-MS) will continue to be a powerful tool for the identification and quantification of trace-level impurities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Biphenylacetic acid, 5-butoxy-4'-chloro-?

- Methodological Answer : The compound can be synthesized via sequential functionalization of biphenyl precursors. For example, chlorination of a biphenyl intermediate using chlorine gas with FeCl₃ as a catalyst (as demonstrated for analogous compounds) . Optimization should focus on reaction temperature (e.g., 40–60°C for controlled chlorination), solvent selection (polar aprotic solvents like DCM), and purification via recrystallization (using ethanol/water mixtures). Monitor reaction progress via TLC and confirm purity (>95%) using HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use and -NMR to confirm substitution patterns (e.g., butoxy and chloro groups) and aromatic proton integration.

- HPLC-MS : Ensure purity (>95%) and detect trace impurities, referencing CAS RN 5728-52-9 for validation .

- Melting Point Analysis : Compare observed mp (e.g., 156–160°C for similar biphenylacetic acids) to literature values to verify structural integrity .

Q. How can solubility and stability challenges be addressed during formulation?

- Methodological Answer :

- Solubility Screening : Test in DMSO for stock solutions, followed by dilution in PBS or ethanol/water mixtures.

- Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. For hydrolytically sensitive groups (e.g., ester linkages), employ lyophilization or inert atmosphere storage .

Advanced Research Questions

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace butoxy with methoxy or chloro with bromo) and compare bioactivity. Use intermediates like 4-Biphenylboronic acid (CAS 5122-94-1) for cross-coupling reactions .

- In Silico Docking : Leverage databases like REAXYS to predict binding affinities to target receptors (e.g., COX-2 for anti-inflammatory activity) .

Q. How can mechanistic pathways for its biological or catalytic activity be validated?

- Methodological Answer :

- Isotopic Labeling : Introduce -labels at the acetic acid moiety to track metabolic pathways via LC-MS.

- Kinetic Studies : Measure reaction rates under varying pH and temperature conditions to identify rate-determining steps, referencing chlorination mechanisms in biphenyl systems .

Q. How should contradictory data in purity or bioactivity be resolved?

- Methodological Answer :

- Cross-Validation : Replicate experiments using independent synthetic batches and analytical platforms (e.g., GC-MS vs. HPLC).

- Batch Analysis : Compare purity certificates from suppliers (e.g., Kanto Reagents’ >97.0% HLC grade) with in-house results .

- Theoretical Alignment : Reconcile discrepancies with computational models (e.g., PISTACHIO database predictions for reaction outcomes) .

Q. What computational tools predict its reactivity or metabolic pathways?

- Methodological Answer :

- Quantum Mechanics (QM) : Use Gaussian or ORCA to calculate frontier molecular orbitals (FMOs) for electrophilic substitution sites.

- Metabolic Prediction : Apply BKMS_METABOLIC database tools to identify probable Phase I/II metabolites .

Q. How can factorial design optimize reaction conditions for scaled synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use a 2 factorial design to test variables: catalyst loading (FeCl₃: 0.5–2.0 mol%), temperature (50–80°C), and solvent polarity. Analyze responses (yield, purity) via ANOVA .

- Response Surface Methodology (RSM) : Identify optimal conditions for maximum yield while minimizing byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.